![molecular formula C18H19N3O4S B2898831 Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 939895-54-2](/img/structure/B2898831.png)
Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
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Description
Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens.
Anti-inflammatory and Analgesic Agents
The indole scaffold is a common feature in many anti-inflammatory and analgesic agents. Given the structural complexity of Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate, it could be explored for its potential to act as a novel anti-inflammatory or analgesic agent, possibly offering new mechanisms of action or improved pharmacokinetic profiles .
Anticancer Applications
Indole derivatives are known to possess anticancer activities, with various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of metastasis. Research into the specific anticancer applications of our compound could uncover new therapeutic options for cancer treatment, especially if it can target specific cancer cell lines or pathways .
Antimicrobial Properties
The broad-spectrum biological activities of indole derivatives include antimicrobial effects. This compound could be synthesized and screened for its antimicrobial efficacy, potentially leading to the development of new antibiotics or antiseptics that could combat resistant strains of bacteria or fungi .
Antitubercular Activity
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a continuous need for new antitubercular agents. Indole derivatives have shown promise in this field, and the compound could be a candidate for the development of new antitubercular drugs .
Antidiabetic Potential
Indole derivatives have been investigated for their antidiabetic properties, which include the modulation of insulin secretion and glucose metabolism. The compound could be researched for its potential applications in managing diabetes, possibly offering a new class of antidiabetic medication .
Antimalarial Activity
The fight against malaria requires the constant development of new antimalarial drugs due to the rapid evolution of drug-resistant parasites. Indole derivatives have been part of this research, and our compound could be explored for its antimalarial properties, contributing to global health initiatives .
Anticholinesterase Activities
Indole derivatives have been studied for their anticholinesterase activities, which are important in the treatment of neurodegenerative diseases like Alzheimer’s. Investigating this compound for similar activities could lead to the development of new treatments for such conditions .
properties
IUPAC Name |
methyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-10-8-11(18(24)25-2)17(26-10)21-15(22)9-14-16(23)20-13-7-5-4-6-12(13)19-14/h4-8,14,19H,3,9H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUKEHXTODKLPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate |
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